Sch 38519
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
SCH 38519 is typically isolated from the fermentation broth of Thermomonospora species. The fermentation process involves cultivating the bacterium under specific conditions to produce the compound . The isolation process includes extraction and purification steps to obtain this compound in its pure form .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Thermomonospora species. The fermentation broth is subjected to various extraction and purification techniques to isolate the compound. These techniques include solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions
SCH 38519 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
SCH 38519 has several scientific research applications, including:
Chemistry: Used as a model compound for studying isochromanequinone chemistry and its derivatives.
Biology: Investigated for its biological activity, particularly its ability to inhibit platelet aggregation and its antibacterial properties
Medicine: Explored for potential therapeutic applications in treating bacterial infections and preventing thrombotic events
Industry: Utilized in the development of new antibiotics and antithrombotic agents.
Mechanism of Action
SCH 38519 exerts its effects by inhibiting thrombin-induced aggregation of human platelets. It achieves this by interfering with the thrombin signaling pathway, preventing the activation of platelets . Additionally, this compound exhibits antibacterial activity by targeting bacterial cell walls and inhibiting their growth .
Comparison with Similar Compounds
SCH 38519 is structurally related to other isochromanequinones such as medermycin, lactoquinomycin, and granaticin . Compared to these compounds, this compound has unique properties, including its dual activity as both an antithrombotic agent and an antibiotic . This dual functionality makes this compound particularly valuable in scientific research and potential therapeutic applications.
List of Similar Compounds
- Medermycin
- Lactoquinomycin
- Granaticin
Properties
IUPAC Name |
(1R,6R,10R,12R,19R,20S,21R)-21-(dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO8/c1-8-15-19(22-13(31-8)7-14(27)32-22)21(29)18-16-9(5-11(26)17(18)20(15)28)24(2)23(30)10(25(3)4)6-12(16)33-24/h5,8,10,12-13,22-23,26,30H,6-7H2,1-4H3/t8-,10-,12-,13-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGRDBGLULKCDD-HFJLKIIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C5C6CC(C(C(C5=CC(=C4C2=O)O)(O6)C)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C5[C@H]6C[C@H]([C@@H]([C@@](C5=CC(=C4C2=O)O)(O6)C)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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